3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide
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Overview
Description
3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H10BrNO3S and a molecular weight of 292.15. This compound has gained significant attention in scientific research due to its unique physical and chemical properties.
Scientific Research Applications
3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for a related compound, “4-Bromo-N,N,3-trimethylbenzenesulphonamide”, suggests that it may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide typically involves the bromination of 4-formyl-N,N-dimethylbenzenesulfonamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid or other oxidation products.
Reduction Reactions: The formyl group can be reduced to an alcohol or other reduction products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzenesulfonamides.
Oxidation Reactions: Major products include carboxylic acids or other oxidized derivatives.
Reduction Reactions: Major products include alcohols or other reduced derivatives.
Mechanism of Action
The mechanism of action of 3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N,N-dimethylbenzenesulfonamide: Similar structure but lacks the formyl group.
4-Formyl-N,N-dimethylbenzenesulfonamide: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-4-formyl-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the bromine atom and the formyl group, which confer distinct reactivity and properties compared to similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Properties
IUPAC Name |
3-bromo-4-formyl-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3S/c1-11(2)15(13,14)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGGLDXEXXCLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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